1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Description
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a heterocyclic compound featuring a tetrazol-5-one core fused with a 3-oxocyclobutyl substituent.
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-(3-oxocyclobutyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11) |
InChI Key |
OKTHETOJASKRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)N2C(=O)NN=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclobutanone Derivative Synthesis
The starting point typically involves the synthesis or procurement of 3-oxocyclobutyl intermediates. These are cyclobutanone derivatives bearing functional groups amenable to further modification, such as halides or activated esters, which facilitate subsequent coupling reactions.
Tetrazole Ring Formation
The tetrazole moiety is commonly constructed via azide-based cycloaddition reactions involving nitriles or imines. The 1,2,3,4-tetrazolone ring can be formed by controlled cyclization of precursors containing azide and carbonyl functionalities under mild conditions.
One-Pot Multicomponent Reactions
Recent literature describes one-pot, multi-component condensation methods that allow the simultaneous formation of tetrazole-containing heterocycles. For example, a four-component reaction involving bromoalkyl aldehydes, amines, isocyanides, and sodium azide in methanol at room temperature yields tetrazole derivatives efficiently. This method proceeds via domino imine formation, intramolecular annulation, and Ugi-azide reaction steps, providing moderate to high yields of complex tetrazole scaffolds, which could be adapted for the target compound synthesis.
Representative Preparation Method
Based on patent WO2018069863A1 and related synthetic protocols, a plausible synthetic route for 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves:
- Step 1: Preparation of 3-oxocyclobutyl halide or activated ester intermediate.
- Step 2: Reaction of this intermediate with hydrazoic acid or sodium azide under controlled conditions to introduce the azide functionality.
- Step 3: Cyclization under acidic or thermal conditions to form the dihydrotetrazolone ring fused to the cyclobutanone.
This approach leverages the high reactivity of azides with electrophilic carbon centers to construct the tetrazole ring system.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1 | 3-oxocyclobutyl halide + base | 25–65 °C | Polar aprotic solvent (e.g., DMF, DMSO) | Base such as potassium carbonate used to deprotonate and activate |
| 2 | Sodium azide or hydrazoic acid | Room temperature to 60 °C | Methanol or DMF | Azide source for ring formation |
| 3 | Acidic or thermal cyclization | 50–80 °C | Methanol or ethanol | Promotes ring closure to tetrazolone |
This table summarizes typical conditions adapted from analogous tetrazole syntheses and relevant patent disclosures.
Analytical Data and Yield Considerations
- Yields for tetrazole ring formation via azide cyclization typically range from moderate (40–60%) to high (up to 90%) depending on substrate purity and reaction optimization.
- Reaction monitoring by techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction confirms the formation and purity of the tetrazole ring system.
- Chromatographic purity exceeding 98% is achievable with optimized workup and purification protocols.
Summary of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multi-component one-pot | Combines multiple reactants in single step, room temp | Efficient, high atom economy | Requires careful reagent balance |
| Azide cyclization | Uses sodium azide/hydrazoic acid for tetrazole formation | Straightforward, well-established | Safety concerns with azides |
| Stepwise coupling and cyclization | Separate preparation of intermediates before ring closure | Allows intermediate purification | More time-consuming |
Research Findings and Notes
- The one-pot Ugi-azide reaction approach offers a versatile platform for synthesizing tetrazole-containing heterocycles, potentially applicable to 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one.
- Safety protocols must be strictly followed when handling azides due to their explosive nature.
- Reaction temperature and solvent choice critically influence the yield and purity of the final compound.
- Patent literature suggests the use of potassium carbonate and potassium iodide as bases and catalysts in related heterocyclic syntheses, which may be adapted for this compound’s preparation.
Chemical Reactions Analysis
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table compares 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one with analogs differing in substituents or core heterocycles:
Key Observations :
- Substituent Effects : The 3-oxocyclobutyl group introduces ring strain, which may enhance reactivity compared to the tetrahydropyran substituent in 1-(Oxan-4-yl)-...tetrazol-5-one .
- Aromatic vs.
Physicochemical Properties
Notes:
- The 3-oxocyclobutyl group reduces lipophilicity compared to bromophenyl substituents but increases polarity relative to tetrahydropyran analogs.
Computational and Spectroscopic Studies
- Triazol-5-one Derivatives : Compounds like 1-(Morpholine-4-yl-methyl)-...triazol-5-one have been optimized using DFT/B3LYP and Hartree-Fock methods to study electronic properties and tautomerism . Similar studies are absent for tetrazol-5-one derivatives in the evidence.
- Spectroscopic Data : IR and NMR spectra of triazol-5-ones show characteristic peaks for C=O (1650–1700 cm⁻¹) and NH (3100–3300 cm⁻¹). Tetrazol-5-ones may exhibit shifted peaks due to additional nitrogen atoms .
Biological Activity
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS No. 2287342-55-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The molecular formula of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is with a molecular weight of 182.2 g/mol. The compound features a cyclobutyl ring and a tetrazolone moiety which contribute to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and cancer progression.
- Antimicrobial Activity : Research indicates potential antibacterial effects against various strains of bacteria, particularly those resistant to conventional antibiotics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:
- A study on related compounds showed significant antibacterial activity against Staphylococcus aureus, with reductions in bacterial counts observed after treatment with similar tetrazole derivatives .
| Compound | Target Bacteria | Reduction in CFU/ml | Reference |
|---|---|---|---|
| LMM6 | S. aureus ATCC 25923 | 4 log CFU | |
| LMM6 | S. aureus 629/94 | 4 log CFU |
Anticancer Potential
The tetrazole scaffold has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth:
- Studies indicate that modifications of the tetrazole structure can enhance cytotoxicity towards various cancer cell lines by targeting mechanisms such as apoptosis and cell cycle regulation .
| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Tetrazole Derivative | Various (e.g., MCF-7) | Inhibition of HDAC and telomerase | |
| Oxadiazole Derivative | Multiple (e.g., HeLa) | Induction of apoptosis |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Antibacterial Activity :
- Case Study on Cytotoxicity :
Q & A
What are the optimal synthetic routes for 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
The synthesis of tetrazol-5-one derivatives typically involves cyclization reactions or modifications of pre-existing heterocyclic scaffolds. For example, analogous compounds like 1-(2-oxo-2-phenylethyl)-tetrazol-5-ones were synthesized via multi-step reactions starting from α-oxoesters or hydrazine derivatives, with yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) and reaction time (4–6 hours under reflux) . Key steps include:
- Cyclocondensation: Using sodium hydroxide or tetrabutylammonium hydroxide to facilitate ring closure.
- Purification: Recrystallization from ethanol/water mixtures improves purity (e.g., 72–81% yields achieved for related compounds) .
Data Table:
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol | NaOH | 69–81 | |
| Reduction | EtOH/H₂O | NaBH₄ | 61–72 |
How can spectroscopic and crystallographic methods resolve structural ambiguities in 1-(3-oxocyclobutyl)-tetrazol-5-one derivatives?
Level: Advanced
Methodological Answer:
Structural characterization relies on:
- Spectroscopy: IR confirms carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) functionalities. ¹H-NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm) and tetrazole CH₂ groups (δ 4.0–5.0 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. For example, SHELXTL is widely used for small-molecule crystallography to validate cyclobutyl ring geometry .
Advanced Tip: High-resolution data (d-spacing < 0.8 Å) and twin refinement in SHELXL are critical for handling twinned crystals common in strained cyclobutyl systems .
What computational approaches predict the electronic and thermodynamic properties of 1-(3-oxocyclobutyl)-tetrazol-5-one?
Level: Advanced
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software calculates molecular electrostatic potential (MEP) maps, highlighting electrophilic regions (e.g., the 3-oxocyclobutyl carbonyl group) for reaction site prediction .
- Thermodynamic Analysis: Half-neutralization potentials (HNP) and pKa values are determined via potentiometric titration with tetrabutylammonium hydroxide in non-aqueous media (e.g., DMSO) .
Data Table:
| Property | Method | Value (kJ/mol) | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 4.2–5.1 | |
| pKa (non-aqueous) | Potentiometric | 8.5–9.2 |
How do structural modifications of the tetrazol-5-one core influence biological activity?
Level: Advanced
Methodological Answer:
Substituents on the tetrazole ring and cyclobutyl group modulate bioactivity:
- Antimicrobial Activity: Electron-withdrawing groups (e.g., Br, Cl) enhance membrane penetration. For example, 3-bromo-substituted analogs showed MIC values of 8–16 µg/mL against S. aureus .
- Enzyme Inhibition: The 3-oxocyclobutyl group may interact with ATP-binding pockets in kinases, as seen in related triazolone inhibitors .
Experimental Design:
Synthesize analogs with varied substituents (e.g., aryl, alkyl).
Test in vitro against target enzymes or microbial strains.
Perform molecular docking (e.g., AutoDock Vina) to validate binding modes .
How can conflicting data on reaction yields or bioactivity be systematically addressed?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Reaction Conditions: Temperature sensitivity (e.g., cyclobutyl ring stability above 80°C) may reduce yields in poorly optimized protocols .
- Bioassay Variability: Standardize assays using CLSI guidelines for MIC determination or enzyme inhibition (e.g., IC50 via fluorescence quenching) .
Resolution Strategy: - Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent, catalyst ratio).
- Meta-Analysis: Compare data across studies (e.g., 61–81% yields for similar tetrazolones) to identify optimal parameters .
What are the challenges in scaling up laboratory synthesis for preclinical studies?
Level: Basic
Methodological Answer:
Key challenges include:
- Purification: Column chromatography is impractical for large batches; switch to recrystallization or fractional distillation.
- Cyclobutyl Stability: Avoid prolonged heating; use flow chemistry for exothermic steps .
Scalable Protocol:
Conduct cyclization in a continuous flow reactor.
Replace NaBH₄ with catalytic hydrogenation for safer reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
